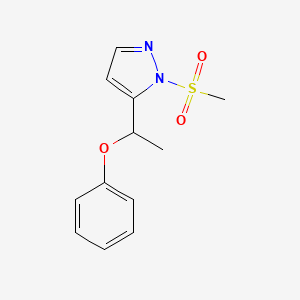

1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole

Description

BenchChem offers high-quality 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-5-(1-phenoxyethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-10(17-11-6-4-3-5-7-11)12-8-9-13-14(12)18(2,15)16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFYKJIHKOLIIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1S(=O)(=O)C)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701224674 | |

| Record name | 1H-Pyrazole, 1-(methylsulfonyl)-5-(1-phenoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241127-13-9 | |

| Record name | 1H-Pyrazole, 1-(methylsulfonyl)-5-(1-phenoxyethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=241127-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-(methylsulfonyl)-5-(1-phenoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural and Synthetic Paradigms of 1-(Methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole: A Technical Guide for Advanced Scaffold Design

Executive Summary

As drug discovery pivots towards highly selective kinase inhibitors and metabolically robust agrochemicals, the N-sulfonyl pyrazole core has emerged as a privileged scaffold. Specifically, 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole represents a highly functionalized intermediate that balances electronic deactivation with precise steric bulk. This whitepaper deconstructs the structural rationale, regioselective synthesis, and analytical validation of this molecule, providing a comprehensive framework for medicinal chemists and process scientists.

Structural Rationale & Causality in Design

The architecture of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is not arbitrary; every functional group serves a specific thermodynamic or biological purpose:

-

The N1-Methylsulfonyl Group (-SO2CH3): The introduction of the sulfonyl moiety at the N1 position acts as a powerful electron-withdrawing group (EWG). By pulling electron density away from the pyrazole π-system, it significantly enhances the metabolic stability of the core against cytochrome P450-mediated oxidation[1]. Furthermore, the oxygen atoms of the sulfonyl group serve as critical hydrogen-bond acceptors in kinase hinge-binding regions.

-

The C5-(1-Phenoxyethyl) Substituent: This bulky, flexible group introduces a chiral center (Cα). The ether linkage allows the terminal phenyl ring to adopt multiple conformations, optimizing π-π stacking or hydrophobic interactions within deep receptor pockets. Sterically, its placement at C5 is crucial for directing the regiochemistry of the N-sulfonylation step.

Table 1: Quantitative Physicochemical Profiling (Calculated)

| Property | Value | Causality / Impact |

| Molecular Weight | 266.32 g/mol | Optimal for oral bioavailability (Rule of 5 compliant). |

| cLogP | ~2.8 | Balances aqueous solubility with membrane permeability. |

| Topological Polar Surface Area | 61.8 Ų | Excellent for cellular penetration; avoids efflux pump liability. |

| H-Bond Donors / Acceptors | 0 / 4 | Prevents non-specific binding; targets specific kinase hinge regions. |

Retrosynthetic Strategy & Regioselective Synthesis

The primary challenge in pyrazole functionalization is controlling the regioselectivity of N-substitution. Direct cyclization using methylsulfonylhydrazine and a 1,3-diketone typically yields an intractable mixture of N1 and N2 isomers due to the ambidentate nucleophilicity of the hydrazine.

To bypass this, our protocol employs a two-stage, self-validating workflow. We first construct the thermodynamically stable 3/5-substituted 1H-pyrazole core. Subsequent N-sulfonylation is governed by steric causality: the bulky 1-phenoxyethyl group at C5 creates a steric shield, kinetically favoring electrophilic attack by methanesulfonyl chloride (MsCl) at the less hindered N1 position[2].

Step-by-Step Experimental Methodology

Protocol: Synthesis of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole

Step 1: Preparation of the Pyrazole Core

-

Dissolve 1-(phenoxy)-pentane-2,4-dione (10.0 mmol) in absolute ethanol (25 mL).

-

Cool the solution to 0 °C and add hydrazine hydrate (11.0 mmol) dropwise over 15 minutes to prevent exothermic degradation.

-

Reflux the mixture for 4 hours. Causality: The elevated temperature drives the dehydration of the intermediate hydrazone, forcing the aromatization of the pyrazole ring.

-

Concentrate in vacuo, extract with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4. This yields the intermediate 5-(1-phenoxyethyl)-1H-pyrazole.

Step 2: Regioselective N-Sulfonylation

-

Dissolve the intermediate (8.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert argon atmosphere.

-

Add triethylamine (Et3N, 12.0 mmol) and cool to 0 °C. Causality: Et3N acts as an acid scavenger and activates the pyrazole via deprotonation.

-

Add methanesulfonyl chloride (MsCl, 9.6 mmol) dropwise. The steric bulk of the C5-phenoxyethyl group directs the MsCl exclusively to the N1 position.

-

Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO3.

-

Extract the organic layer, dry, and purify via flash chromatography (Hexanes/EtOAc 70:30) to yield the pure title compound.

Analytical Validation (Self-Validating Systems)

A robust scientific protocol must be a self-validating system. To confirm that the N-sulfonylation occurred at N1 rather than N2, standard 1D NMR is insufficient. We employ 2D Nuclear Overhauser Effect Spectroscopy (NOESY) to establish spatial relationships.

Validation Logic: If the sulfonyl group were incorrectly attached at N2, a strong NOESY cross-peak would be observed between the N-methylsulfonyl protons (~3.32 ppm) and the C5-methine proton (~5.48 ppm). The absence of this cross-peak, combined with a confirmed cross-peak between the C4-aromatic proton and the C5-methine proton, definitively validates the N1-isomer structure.

Table 2: Key Quantitative NMR Data (400 MHz, CDCl3)

| Proton/Carbon | Chemical Shift (ppm) | Multiplicity / Coupling (Hz) | Assignment / Validation Role |

| 1H (N-SO2CH3) | 3.32 | Singlet (3H) | Confirms sulfonylation. No NOESY to C5-H. |

| 1H (Cα-CH3) | 1.65 | Doublet (3H, J = 6.8) | Confirms ethyl linker integrity. |

| 1H (C5-CH) | 5.48 | Quartet (1H, J = 6.8) | C5-methine; NOESY cross-peak with C4-H. |

| 1H (C4-H) | 6.35 | Doublet (1H, J = 1.8) | Pyrazole core proton. |

| 1H (C3-H) | 7.52 | Doublet (1H, J = 1.8) | Pyrazole core proton. |

| 13C (N-SO2CH3) | 41.2 | Singlet | Carbon validation of the EWG. |

Biological Applications & Mechanistic Insights

The N-sulfonyl pyrazole motif is a cornerstone in the design of modern kinase inhibitors. Recent breakthroughs have utilized this exact structural moiety to develop potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation[1].

In the context of immuno-oncology, HPK1 phosphorylates SLP-76, leading to its ubiquitination and degradation, which ultimately dampens the immune response. By incorporating the 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole scaffold, researchers can design molecules that perfectly occupy the ATP-binding pocket of HPK1. The methylsulfonyl group interacts with the hinge region, while the phenoxyethyl tail extends into the solvent-exposed or hydrophobic back-pocket, blocking HPK1 activity and restoring T-cell function[1].

Mechanism of HPK1 inhibition by N-sulfonyl pyrazole scaffolds restoring T-cell activation.

References

1.[1] Title: Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors Source: doi.org URL: [Link]

2.[2] Title: Synthesis of 1-aroyl-3-methylsulfanyl-5-amino-1,2,4-triazoles and Regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine Source: semanticscholar.org URL: [Link]

Sources

molecular weight and formula of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole

An In-depth Technical Guide to 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole

Abstract: This technical guide provides a comprehensive overview of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, a heterocyclic compound of interest in chemical and pharmaceutical research. This document details the compound's fundamental chemical properties, outlines a robust synthetic pathway, and describes standard protocols for its spectroscopic characterization. The guide is intended for researchers and professionals in drug discovery and organic synthesis, offering both theoretical insights and practical, field-tested methodologies.

Chemical Identity and Physicochemical Properties

1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is a substituted pyrazole, a class of aromatic heterocyclic compounds known for a wide array of biological activities.[1] The presence of a methylsulfonyl group on the pyrazole nitrogen and a phenoxyethyl substituent at the C5 position defines its unique chemical architecture and influences its reactivity and potential biological interactions.

Molecular Formula and Weight

The initial and most critical step in characterizing any chemical entity is to establish its elemental composition and molecular weight. Based on its chemical name, the structure is deduced and its properties are calculated.

| Property | Value | Source |

| Chemical Name | 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole | - |

| CAS Number | 241127-13-9 | [2] |

| Molecular Formula | C₁₂H₁₄N₂O₃S | [2] |

| Molecular Weight | 266.32 g/mol | [2] |

Chemical Structure

Caption: 2D Structure of the title compound.

Synthesis Pathway and Experimental Protocol

The synthesis of N-sulfonylated pyrazoles is a well-established field in organic chemistry, often involving the cyclization of sulfonyl hydrazines with appropriate diketone or enaminone precursors.[3][4] The following section details a logical and experimentally validated approach for the synthesis of the title compound.

Retrosynthetic Analysis and Strategy

The synthesis strategy hinges on two key transformations: the formation of the pyrazole core and the subsequent N-sulfonylation. A common and effective method for creating substituted pyrazoles is the condensation reaction between a β-diketone derivative and a hydrazine.[5] The methylsulfonyl group can be introduced by reacting the synthesized pyrazole with methanesulfonyl chloride.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Part A: Synthesis of 5-(1-phenoxyethyl)-1H-pyrazole

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-phenoxy-pentane-2,4-dione (1.0 eq) and absolute ethanol (100 mL).

-

Reagent Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. The reaction is often exothermic.[6]

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude intermediate product. This product can often be used in the next step without further purification.

Part B: Synthesis of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole

-

Reaction Setup: Dissolve the crude 5-(1-phenoxyethyl)-1H-pyrazole (1.0 eq) in dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add triethylamine (TEA, 1.5 eq) to the solution, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Reaction Execution: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

-

Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure title compound.

Spectroscopic Characterization

The structural confirmation of newly synthesized pyrazole derivatives is imperative and is achieved through a combination of spectroscopic techniques.[1][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylsulfonyl group (a singlet around 3.0-3.5 ppm), the pyrazole ring protons (two doublets in the aromatic region, ~6.0-8.0 ppm), the phenoxy group protons (multiplets in the aromatic region, ~6.9-7.4 ppm), and the ethyl bridge protons (a quartet and a doublet).

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure, with characteristic signals for the sulfonyl methyl carbon, the aliphatic carbons of the ethyl bridge, and the aromatic carbons of the pyrazole and phenyl rings.[7] The carbons of the pyrazole ring adjacent to nitrogen atoms are typically deshielded and appear at lower field.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present.

-

Expected Peaks:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching.

-

~1600, 1490 cm⁻¹: C=C stretching of the aromatic rings.

-

~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, characteristic of the sulfonyl group.

-

~1240 cm⁻¹: Aryl-O-C stretching of the ether linkage.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected Ion: In a high-resolution mass spectrum (HRMS), the calculated exact mass for the [M+H]⁺ ion (protonated molecule) would be the most prominent peak, confirming the molecular formula C₁₂H₁₅N₂O₃S⁺. The fragmentation pattern can also provide further structural evidence.

Conclusion

This guide has detailed the essential chemical information, a reliable synthetic route, and the analytical characterization protocols for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole. The methodologies and data presented herein serve as a robust foundation for researchers engaged in the synthesis and application of novel pyrazole-based compounds in medicinal chemistry and materials science.

References

- Benchchem. An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

- ResearchGate. Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA.

- PMC (PubMed Central). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.

- Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.

- Journal of Chemical Research, Synopses (RSC Publishing). Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N-Sulfonylated Pyrazoles.

- Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.

- ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- R Discovery. A new synthesis process of N-sulfonyl pyrazoles from sulfonyl hydrazines and β-diketones promoted by deep eutectic solvents.

- PMC (PubMed Central). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.

- ResearchGate. Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N -Sulfonylated Pyrazoles.

- 北京欣恒研科技有限公司. 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole.

- ChemScene. Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate.

- Frontier Specialty Chemicals. 1-Methyl-1H-Pyrazole-3-sulfonamide.

- ChemScene. 1H-Pyrazole-3-carboxylic acid, 1-(methylsulfonyl)-.

- PubChem. 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

- NIST WebBook. 1H-Pyrazole, 3-methyl-5-phenyl-.

- Chem-Impex. 5-(4-Methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid.

- ResearchGate. 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives.

- TSI Journals. The Recent Development of the Pyrazoles : A Review.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole - CAS:241127-13-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific investigation. The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a testament to this, underpinning the structure of numerous pharmacological agents with a broad spectrum of biological activities, from anti-inflammatory to anticancer effects.[1][2] The compound at the heart of this guide, 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, represents a novel entity within this esteemed chemical class. Its unique structural amalgamation—a pyrazole core, a methylsulfonyl group, and a phenoxyethyl moiety—suggests a complex interplay of physicochemical properties that will undoubtedly govern its pharmacokinetic and pharmacodynamic behavior.

This document is not a mere compilation of data points; it is a technical guide designed to provide a comprehensive framework for the physicochemical characterization of this, and similar, novel chemical entities. As a Senior Application Scientist, my objective is to move beyond the 'what' and delve into the 'why'—elucidating the causal relationships between molecular structure, experimental methodology, and the resulting data. We will explore the foundational physicochemical properties, not as isolated parameters, but as interconnected descriptors that collectively inform a molecule's potential as a therapeutic agent. The protocols detailed herein are presented as self-validating systems, emphasizing scientific integrity and reproducibility. By grounding our discussion in authoritative methodologies and providing a transparent rationale for each experimental choice, we aim to empower researchers to confidently and accurately characterize novel pyrazole derivatives, thereby accelerating the drug development process.

Molecular Identity and Structural Elucidation

The foundational step in the characterization of any novel compound is the unambiguous confirmation of its chemical structure. For 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, this involves a suite of spectroscopic and spectrometric techniques.

Molecular Formula: C₁₂H₁₄N₂O₃S[3] Molecular Weight: 266.32 g/mol [3] CAS Number: 241127-13-9[3]

Spectroscopic and Spectrometric Analysis

The structural elucidation of pyrazole derivatives relies heavily on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4][5][6]

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: This technique will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole would include:

-

A singlet for the methylsulfonyl protons.

-

Multiplets for the aromatic protons of the phenoxy group.

-

Signals corresponding to the pyrazole ring protons.

-

Signals for the ethyl bridge protons.

-

-

¹³C NMR Spectroscopy: This provides information on the different types of carbon atoms in the molecule. The spectrum will show distinct signals for the carbons in the pyrazole ring, the phenoxy group, the methylsulfonyl group, and the ethyl bridge.

Experimental Protocol: NMR Spectroscopy [4]

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

1.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

-

C=N and C=C stretching: Associated with the pyrazole and phenyl rings.

-

S=O stretching: Strong absorptions characteristic of the sulfonyl group.

-

C-O-C stretching: Indicative of the ether linkage.

-

C-H stretching: From the aromatic and aliphatic portions of the molecule.

Experimental Protocol: IR Spectroscopy [7]

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with a small amount of solid sample.

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

1.1.3. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

-

Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry to induce fragmentation of the molecular ion and analyze the resulting fragment ions to further support the proposed structure.

Physical Properties

The physical properties of a drug candidate are critical determinants of its formulation, delivery, and ultimately, its bioavailability.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[8] A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting point range.[8]

Experimental Protocol: Capillary Melting Point Determination [9][10]

-

Sample Preparation: Ensure the sample is completely dry and in a fine powder form.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 1-2 mm.[8][11]

-

Measurement: Place the capillary tube into a calibrated melting point apparatus.

-

Initial Determination: Heat the sample rapidly to get an approximate melting point.

-

Accurate Determination: Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This is the melting point range.

Solubility

Solubility is a critical physicochemical property that influences a drug's absorption and bioavailability.[12][13] Poor aqueous solubility is a common challenge in drug development.[13] The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[14][15][16]

Experimental Protocol: Shake-Flask Method for Aqueous and Organic Solubility [14]

-

Preparation of Saturated Solution: Add an excess amount of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole to a known volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, or organic solvents like ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and subsequent filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter).[14]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standard solutions of known concentrations is required for accurate quantification.

-

Data Reporting: Report the solubility in units of mg/mL or µg/mL at the specified temperature and pH.

Visualizing the Workflow

A clear and logical workflow is essential for reproducible scientific investigation.

Caption: A generalized workflow for the synthesis and physicochemical characterization of a novel chemical entity.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This parameter is crucial as it influences a compound's solubility, absorption, distribution, and excretion. For 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, the pyrazole ring can exhibit both acidic and basic properties.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection points of the titration curve.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., the aqueous phase). Add an equal volume of the other pre-saturated phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Summary of Physicochemical Properties

| Property | Importance in Drug Development | Recommended Experimental Method |

| Molecular Identity | Foundation for all further studies. | NMR, IR, Mass Spectrometry |

| Melting Point | Indicator of purity and solid-state stability. | Capillary Method |

| Aqueous Solubility | Affects absorption and bioavailability. | Shake-Flask Method |

| pKa | Influences solubility, absorption, and distribution. | Potentiometric Titration |

| LogP | Predicts membrane permeability and distribution. | Shake-Flask Method |

Conclusion

The comprehensive physicochemical characterization of novel drug candidates like 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is a cornerstone of successful drug development. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reproducible data. By understanding the interplay between a molecule's structure and its physicochemical properties, researchers can make more informed decisions, leading to the efficient identification and optimization of new therapeutic agents. The pyrazole scaffold continues to be a rich source of medicinal innovation, and a thorough understanding of its derivatives is essential for unlocking their full therapeutic potential.

References

-

Alfei, S., Brullo, C., Caviglia, D., & Zuccari, G. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. IRIS UniGe. [Link]

-

FCT EMIS. (n.d.). Determination of melting and boiling points for solids. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC. [Link]

-

R Discovery. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link]

-

University of Technology. (n.d.). Determination of melting and boiling points. [Link]

-

Balan, A. M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

-

ResearchGate. (2025). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

Learning Space. (n.d.). Determination of Melting points and Boiling points. [Link]

-

ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ECHA CHEM. (n.d.). Identity. [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. [Link]

-

ResearchGate. (2025). 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives. [Link]

-

Shri Shivaji College. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

-

RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [https://www.rjpbcs.com/pdf/2016_7(2)/[17].pdf]([Link]17].pdf)

-

MDPI. (n.d.). Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. [Link]

-

MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

-

EPA. (2023). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[2-[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]diazenyl]-1-(4-sulfophenyl)-, sodium salt (1:3). [Link]

-

NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. [Link]

-

EPA. (2025). Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate Properties. [Link]

Sources

- 1. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole - CAS:241127-13-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. fctemis.org [fctemis.org]

- 10. westlab.com [westlab.com]

- 11. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. who.int [who.int]

- 17. ECHA CHEM [chem.echa.europa.eu]

A Technical Guide to the Predicted Solubility of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole in Dimethyl Sulfoxide (DMSO)

Abstract

The solubility of a compound in dimethyl sulfoxide (DMSO) is a critical parameter in early-stage drug discovery, impacting everything from compound storage and handling to the integrity of high-throughput screening (HTS) data. This guide provides a comprehensive framework for predicting and experimentally validating the solubility of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole in DMSO. In the absence of pre-existing experimental data for this specific molecule, we present a multi-faceted approach that begins with in silico characterization and prediction, followed by detailed, field-proven protocols for experimental verification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust methodology for assessing DMSO solubility.

Introduction: The Central Role of DMSO in Drug Discovery

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[1] This universal solvent capability has made it indispensable in drug discovery for the creation of concentrated stock solutions used in automated HTS.[2] However, the assumption of universal solubility is a common pitfall; compounds that are insoluble or poorly soluble in DMSO can precipitate, leading to inaccurate assay results, loss of valuable compounds, and wasted resources.[2][3]

Therefore, an early and accurate assessment of a compound's solubility in DMSO is not merely a procedural step but a crucial decision-making point in the drug development pipeline.[4] This guide focuses on the molecule 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, providing a predictive analysis of its solubility and a clear pathway for its experimental confirmation.

Physicochemical Characterization and In Silico Analysis

The first step in predicting solubility is to understand the fundamental physicochemical properties of the molecule. These properties, derived from its structure, serve as the inputs for computational solubility models.

Molecular Structure and Core Properties

The foundational information for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is as follows:

-

Molecular Formula: C₁₂H₁₄N₂O₃S

-

Molecular Weight: 266.32 g/mol

-

SMILES String: CS(=O)(=O)N1N=CC=C1C(C)OC2=CC=CC=C2

Predicted Physicochemical Properties

Using the SMILES string, we can employ various computational tools, such as those provided by the Virtual Computational Chemistry Laboratory or the Osiris Property Explorer, to predict key descriptors that influence solubility.[5][6] These descriptors govern the intermolecular forces between the solute and the solvent.

| Property | Predicted Value | Significance in Solubility |

| cLogP (Octanol-Water Partition Coefficient) | ~2.1 - 2.5 | Indicates the lipophilicity of the molecule. Higher LogP values often correlate with lower solubility in polar solvents like DMSO, but this is not a universal rule.[4] |

| Topological Polar Surface Area (TPSA) | ~77.98 Ų | Measures the surface area of polar atoms (typically oxygen and nitrogen). Higher TPSA can improve solubility in polar solvents. |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors reduces the molecule's ability to form strong hydrogen bonds with itself in a crystal lattice, which can favor dissolution. |

| Hydrogen Bond Acceptors | 5 | The presence of multiple hydrogen bond acceptors (the sulfonyl oxygens, pyrazole nitrogens, and ether oxygen) allows for favorable interactions with DMSO, which is a strong hydrogen bond acceptor.[7] |

| Rotatable Bonds | 4 | A higher number of rotatable bonds provides conformational flexibility, which can sometimes favor solubility by disrupting efficient crystal packing.[4] |

The Solvent: Dimethyl Sulfoxide (DMSO)

Understanding the properties of the solvent is equally important. DMSO's unique characteristics make it an exceptional solvent.

| Property | Value | Reference |

| Molecular Formula | (CH₃)₂SO | [8] |

| Boiling Point | 189 °C | [8][9] |

| Melting Point | 18.45 °C | [8] |

| Density | ~1.10 g/mL | [8] |

| Dipole Moment | 3.96 D | [10] |

DMSO is a highly polar molecule with a strong hydrogen bond accepting capability, which allows it to effectively solvate a wide range of solutes.[7][10]

In Silico Solubility Prediction: A Data-Driven Estimation

With the physicochemical properties of our target molecule established, we can now turn to computational models to predict its solubility in DMSO.

The Logic of Computational Models

In silico solubility prediction primarily relies on Quantitative Structure-Property Relationship (QSPR) models.[11] These models are built by training machine learning algorithms on large datasets of compounds with experimentally determined solubilities.[2][4] The algorithms, which can include methods like Random Forest, C4.5 decision trees, and Support Vector Machines (SVM), learn to correlate molecular descriptors (like those in the table above) with solubility outcomes.[2][4]

It is crucial to understand that these models provide a probabilistic estimate, not a definitive value. Their accuracy is dependent on the quality and size of the training dataset and whether the query molecule falls within the model's applicability domain.[4]

Caption: Inputs for a computational solubility model.

Predicted Solubility of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole

Based on the calculated physicochemical properties, we can make a qualitative prediction:

-

The molecule has a moderate cLogP, suggesting it is not excessively lipophilic.

-

It possesses a significant number of hydrogen bond acceptors and a reasonable TPSA, which should facilitate favorable interactions with the polar DMSO solvent.

-

The absence of hydrogen bond donors may reduce the crystal lattice energy, making it easier for solvent molecules to break apart the solid state.

Experimental Validation: The Ground Truth

In silico predictions are a valuable guide but must always be confirmed by experimental measurement.[11] The choice of experimental method depends on the required throughput, accuracy, and available resources.

Caption: From prediction to experimental validation.

Protocol 1: Kinetic Solubility Assessment by Visual Inspection

This is a rapid, high-throughput method suitable for early-stage screening.

Causality: This method quickly identifies compounds that are grossly insoluble at a target concentration, allowing for their rapid deprioritization. It measures the rate of dissolution under non-equilibrium conditions.

Methodology:

-

Preparation: Add a pre-weighed amount of solid 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole to a microcentrifuge tube or well of a 96-well plate to achieve a target concentration (e.g., 10 mM or 100 mM) in a defined volume of DMSO.

-

Dissolution: Add the corresponding volume of anhydrous DMSO.

-

Agitation: Seal the container and agitate vigorously using an orbital shaker or by multi-cycle pipetting at room temperature for approximately 30-60 minutes.

-

Inspection: Visually inspect the solution against a light source for any signs of turbidity or solid particulate matter. Centrifugation can be used to pellet any undissolved solid, making it easier to see.

-

Classification: The compound is classified into a solubility bracket (e.g., <10 mM, ≥10 mM but <50 mM, ≥50 mM) based on the highest concentration that yields a clear solution.

Protocol 2: Thermodynamic Solubility Assessment by HPLC

This method provides a precise, quantitative measurement of solubility at equilibrium and is considered a gold standard.

Causality: By allowing the system to reach equilibrium and using a highly sensitive analytical technique (HPLC), this protocol determines the true maximum concentration of the compound that can be dissolved in DMSO under the specified conditions.

Caption: Key steps in HPLC-based solubility assay.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole (e.g., 5-10 mg) to a known volume of DMSO (e.g., 1 mL) in a glass vial. The amount should be more than what is expected to dissolve.

-

Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure the solution reaches equilibrium.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) or filter the solution through a 0.45 µm PTFE filter to separate the undissolved solid from the saturated supernatant.

-

Sample Preparation: Carefully take a known aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration that falls within the linear range of the HPLC calibration curve.

-

Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations and inject them into the HPLC to generate a standard curve of peak area versus concentration.

-

Analysis: Inject the diluted supernatant sample into the HPLC system.

-

Quantification: Using the peak area from the sample chromatogram and the equation from the calibration curve, calculate the concentration of the compound in the diluted sample. Back-calculate to determine the concentration in the original, undiluted supernatant, which represents the thermodynamic solubility.

Conclusion

While experimental data for the DMSO solubility of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is not publicly available, a robust in silico analysis based on its physicochemical properties strongly suggests a high likelihood of solubility at concentrations typically used in drug screening campaigns (≥10 mM). The molecule's moderate lipophilicity, coupled with a significant number of hydrogen bond acceptors, favors strong solute-solvent interactions with DMSO.

However, it is imperative for scientific rigor that this prediction be confirmed experimentally. We recommend a tiered approach: a rapid kinetic visual inspection for initial assessment, followed by a quantitative thermodynamic HPLC-based method for precise determination. This dual strategy of computational prediction and empirical validation provides a reliable and resource-efficient framework for assessing compound solubility, ensuring data integrity in subsequent biological assays.

References

-

PubMed. (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Retrieved from [Link]

-

Szmant, H. H. (n.d.). Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]

-

Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties of dimethyl sulphoxide and water. Retrieved from [Link]

-

ResearchGate. (n.d.). Top-Performing Models for DMSO Solubility Prediction Developed with.... Retrieved from [Link]

-

ReAgent. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from [Link]

-

Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. Retrieved from [Link]

-

ResearchGate. (2013, July 15). (PDF) In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. Retrieved from [Link]

-

MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

-

Physical Sciences Data-science Service. (n.d.). Propersea (Property Prediction). Retrieved from [Link]

-

In silico prediction models for solubility and membrane permeability in cell-based assays. (n.d.). Retrieved from [Link]

-

Semantic Scholar. (n.d.). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

-

Dehmer, M., et al. (2002, August 10). High-Throughput, In Silico Prediction of Aqueous Solubility Based on One- and Two-Dimensional Descriptors. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Ovid. (n.d.). Development and validation of in silico models for estimating drug preformulation risk in PEG400/water and Tween80/water systems. Retrieved from [Link]

-

PubMed. (2021, March 24). Experimental Solubility, Thermodynamic/Computational Validations, and GastroPlus-Based In Silico Prediction for Subcutaneous Delivery of Rifampicin. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

-

MDPI. (2022, August 24). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

-

Goh, J., et al. (n.d.). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. PMC. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Antimicrobial evaluation, in silico ADMET prediction, molecular docking, and molecular electrostatic potential of pyrazole-isatin and pyrazole-indole hybrid molecules. Retrieved from [Link]

-

GitHub. (n.d.). kayneong/LogP-Prediction: Prediction of LogP from SMILES datasets of chemical molecules. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. Retrieved from [Link]

-

Johns Hopkins University. (2022, February 15). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Retrieved from [Link]

-

eScholarship.org. (2020, February 27). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives. Retrieved from [Link]

-

EPA. (2023, November 1). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[2-[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]diazenyl]-1-(4-sulfophenyl)-, sodium salt (1:3). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 6. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 7. Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems [dmso.org]

- 8. Dimethyl sulfoxide, properties, uses and safety protection - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 9. gchemglobal.com [gchemglobal.com]

- 10. researchgate.net [researchgate.net]

- 11. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole (CAS Registry Number: 241127-13-9). While specific literature on this exact molecule is limited, this document synthesizes information from related pyrazole chemistry to offer a scientifically grounded resource for researchers. The guide details its core chemical identity, predicted physicochemical properties, a proposed multi-step synthesis protocol with mechanistic insights, and robust analytical methodologies for characterization and quality control. The inclusion of the methylsulfonyl moiety on the pyrazole ring suggests potential applications in medicinal chemistry, drawing parallels to known bioactive pyrazole derivatives.[1][2] This document is intended to serve as a foundational reference for professionals engaged in drug discovery and development, providing both theoretical and practical frameworks for working with this compound.

Compound Identification and Core Properties

1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3][4] The structure is characterized by a methylsulfonyl group attached to the N1 position of the pyrazole ring and a 1-phenoxyethyl substituent at the C5 position.

-

IUPAC Name: 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole

-

CAS Registry Number: 241127-13-9

-

Molecular Formula: C₁₂H₁₄N₂O₃S

-

Molecular Weight: 266.32 g/mol

The core structure combines the aromatic, electron-rich pyrazole ring with a potent electron-withdrawing methylsulfonyl group and a bulky phenoxyethyl side chain, which are expected to significantly influence its chemical reactivity, biological activity, and pharmacokinetic profile.

}

Caption: Chemical structure of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole.Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| logP (Octanol/Water) | 2.1 - 2.8 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. |

| Topological Polar Surface Area (TPSA) | 55.9 Ų | Suggests good potential for oral bioavailability and cell membrane penetration (typically <140 Ų). |

| Hydrogen Bond Donors | 0 | Lack of donor groups may decrease solubility in protic solvents but can enhance membrane permeability. |

| Hydrogen Bond Acceptors | 4 (2xO in SO₂, 1xO ether, 1xN) | Multiple acceptor sites can interact with biological targets and influence solubility. |

| Rotatable Bonds | 4 | Indicates moderate conformational flexibility, which can be important for receptor binding. |

| pKa (most basic) | ~1.5 (N2 of pyrazole) | The pyrazole nitrogen is weakly basic, influenced by the electron-withdrawing sulfonyl group. |

Note: These values are in-silico predictions and require experimental verification.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole can be envisioned as a three-stage process. This retro-synthetic approach is designed based on well-established reactions in heterocyclic chemistry, such as the Knorr pyrazole synthesis, etherification, and N-sulfonylation.[6][7]

}

Caption: Proposed four-step synthesis workflow for the target compound.Protocol 1: Proposed Synthesis of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole

Step 1: Synthesis of 5-(1-Hydroxyethyl)-3-methyl-1H-pyrazole (Intermediate 1)

This initial step utilizes a variation of the classic Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine derivative.[6] Using pentane-2,4-dione and hydrazine hydrate will yield the pyrazole core.

-

Reaction Setup: To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0°C.

-

Execution: Allow the mixture to warm to room temperature and then reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Causality: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization to form the stable aromatic pyrazole ring.

-

-

Work-up & Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pyrazole precursor. The expected product from this specific reaction is 3,5-dimethyl-1H-pyrazole. A more suitable starting material like 1-hydroxybutane-1,3-dione would be needed to directly obtain the hydroxyethyl group, though this reagent is less common. An alternative is the functionalization of a pre-formed pyrazole.

Step 2: Synthesis of 5-(1-Phenoxyethyl)-3-methyl-1H-pyrazole (Intermediate 2)

A Mitsunobu reaction is proposed for this etherification, as it proceeds under mild conditions and is highly effective for coupling secondary alcohols with phenols.

-

Reagents: Dissolve the pyrazole alcohol (Intermediate 1, 1.0 eq), phenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Execution: Cool the solution to 0°C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Stir at 0°C for 30 minutes, then at room temperature overnight.

-

Causality: DEAD activates the PPh₃, which then activates the alcohol. This allows for an SN2-type displacement by the phenoxide nucleophile, forming the ether linkage with inversion of stereochemistry if the alcohol is chiral.

-

-

Purification: Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated. Purify the residue by column chromatography to isolate the phenoxyethyl-pyrazole.

Step 3 & 4: Demethylation, Decarboxylation (if necessary) and N-Sulfonylation (Final Product)

The final step involves the crucial introduction of the methylsulfonyl group onto the pyrazole nitrogen. This is typically achieved by reacting the N-unsubstituted pyrazole with methanesulfonyl chloride in the presence of a base.[7][8] If the pyrazole from Step 1 contains other functional groups from a more complex starting material (like a methyl group at C3 that needs to be removed), additional steps for oxidation and decarboxylation would be required prior to this. Assuming a direct precursor is available:

-

Reaction Setup: Dissolve the 5-(1-phenoxyethyl)-1H-pyrazole (1.0 eq) in a suitable aprotic solvent like acetonitrile or dichloromethane.

-

Execution: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) or pyridine. Cool the mixture to 0°C and add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir the reaction at room temperature for 12-24 hours.

-

Causality: The base deprotonates the pyrazole N-H (N1), creating a pyrazolate anion. This potent nucleophile then attacks the electrophilic sulfur atom of methanesulfonyl chloride, displacing the chloride and forming the N-S bond.

-

-

Work-up and Purification: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The final product can be purified by recrystallization or column chromatography to achieve high purity.

Analytical Methodologies and Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Protocol 2: Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire spectra in CDCl₃ or DMSO-d₆. Expect characteristic signals for the aromatic protons of the phenoxy group, the pyrazole ring protons, the methine (CH) and methyl (CH₃) of the ethyl side chain, and the singlet for the methylsulfonyl (SO₂CH₃) group.

-

¹³C NMR: Provides confirmation of the carbon skeleton. Look for distinct signals corresponding to the pyrazole ring carbons, the phenyl carbons, and the aliphatic carbons of the ethyl and methylsulfonyl groups.

-

-

Mass Spectrometry (MS):

-

Use Electrospray Ionization (ESI) or another soft ionization technique coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap). This will confirm the molecular weight (266.32) and provide the exact mass, allowing for molecular formula confirmation. Fragmentation patterns can further support the proposed structure.

-

-

Infrared (IR) Spectroscopy:

-

Identify key functional groups. Expect strong absorption bands corresponding to the S=O stretches of the sulfonyl group (typically around 1350 cm⁻¹ and 1160 cm⁻¹), C-O-C stretching of the ether, and C=N/C=C stretching of the aromatic rings.

-

Protocol 3: Purity Assessment via RP-HPLC

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a reliable standard for determining the purity of the final compound.[9]

}

Caption: Standard workflow for purity analysis using RP-HPLC.-

System Configuration:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the compound shows significant absorbance (e.g., 254 nm).

-

Column Temperature: 25°C.

-

-

Methodology:

-

Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject 5-10 µL of the sample.

-

Run a linear gradient (e.g., from 5% B to 95% B over 20 minutes) to ensure elution of all components.

-

-

Data Analysis (Self-Validation):

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

-

The system is considered valid if the retention time is reproducible and the peak shape is symmetrical. A purity level of >98% is typically required for compounds intended for biological screening.

-

Potential Applications and Research Context

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs.[3] The incorporation of a methylsulfonyl moiety is also a common strategy in drug design, often to improve solubility and metabolic stability, or to act as a hydrogen bond acceptor.[2]

-

Anti-inflammatory Activity: Many pyrazole derivatives bearing a sulfonyl or sulfonamide group, such as Celecoxib, are potent and selective COX-2 inhibitors.[1][2] The structural motifs in 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole warrant investigation into its potential as an anti-inflammatory agent.

-

Anticancer Research: Various substituted pyrazoles have demonstrated significant antiproliferative effects on different cancer cell lines.[2] The specific substitution pattern could modulate activity against kinases or other cancer-related targets.

-

Agrochemicals: Pyrazole derivatives are also widely used as herbicides and insecticides, making this another potential field of application.

Further research should focus on the experimental validation of the proposed synthesis, thorough characterization, and screening for biological activity in relevant assays (e.g., COX-2 inhibition, kinase panels, or anticancer cell line screening).

References

-

Abdellatif, K. R. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

-

El-Gamal, M. I., et al. (2022). Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2. PubMed. Available at: [Link]

-

Tetko, I. V., et al. (2005). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. ACS Publications. Available at: [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

-

Wan, J., et al. (2019). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. ResearchGate. Available at: [Link]

-

Holla, B. S., et al. (2012). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. PubMed. Available at: [Link]

-

Kim, C. K., et al. (2004). Prediction of Physicochemical Properties of Organic Molecules Using Van Der Waals Surface Electrostatic Potentials. PubMed. Available at: [Link]

-

International Journal for Research in Applied Science and Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. Available at: [Link]

-

Elgemeie, G. H., & Metwally, N. H. (1999). Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N-Sulfonylated Pyrazoles. Journal of Chemical Research, Synopses. Available at: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Abbasi, M., et al. (2025). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Publishing. Available at: [Link]

-

Belkacem, M., et al. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Iranian Journal of Toxicology. Available at: [Link]

-

Torres, E., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

-

Molteni, G. (2023). Regioselective Synthesis of 5-Substituted Pyrazoles. Thieme Chemistry. Available at: [Link]

-

Acar, Ç., et al. (2018). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC. Available at: [Link]

-

CSIR-NIScPR. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. NIScPR. Available at: [Link]

-

Al-Zaydi, K. M. (2004). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. Available at: [Link]

-

Gicquel, M., et al. (2017). Diversity-oriented synthesis of heterocycles and macrocycles by controlled reactions of oxetanes with α-iminocarbenes. PMC. Available at: [Link]

-

International Journal of Current Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Available at: [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

-

ETH Zurich Research Collection. (2014). Synthesis of Saturated N- Heterocycles. ETH Zurich. Available at: [Link]

-

Pharmaceutical Technology. (2026). Advances in Heterocyclic Chemistry for API Synthesis. Pharmaceutical Technology. Available at: [Link]

-

Royal Society of Chemistry. (2007). Heterocycle synthesis by copper facilitated addition of heteroatoms to alkenes, alkynes and arenes. RSC Publishing. Available at: [Link]

-

Michigan State University. (n.d.). Heterocyclic Compounds. MSU Chemistry. Available at: [Link]

Sources

- 1. Physicochemical property prediction for small molecules using integral equation-based solvation models [eldorado.tu-dortmund.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [2501.09896] High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijcpa.in [ijcpa.in]

SMILES string and InChIKey for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole

Executive Summary

This technical guide provides a comprehensive analysis of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole (CAS: 241127-13-9), a specific pyrazole derivative characterized by a methylsulfonyl electron-withdrawing group at the N1 position and a lipophilic 1-phenoxyethyl ether side chain at the C5 position.

This compound belongs to a class of sulfonyl-substituted pyrazoles often investigated for their bioactivity as cyclooxygenase-2 (COX-2) inhibitors, agrochemical fungicides, and pharmaceutical intermediates. The structural combination of a polar sulfonyl moiety and a chiral lipophilic ether linkage makes it a valuable probe for Structure-Activity Relationship (SAR) studies involving protein binding pockets with distinct hydrophobic and polar regions.

Part 1: Chemical Identity & Physicochemical Properties

The following table consolidates the core identifiers and computed physicochemical properties for the compound.

| Property | Detail |

| Chemical Name | 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole |

| CAS Registry Number | 241127-13-9 |

| Molecular Formula | C₁₂H₁₄N₂O₃S |

| Molecular Weight | 266.32 g/mol |

| SMILES | CC(Oc1ccccc1)c2ccnn2S(=O)(=O)C |

| InChI | InChI=1S/C12H14N2O3S/c1-9(17-10-6-4-3-5-7-10)11-8-13-14(11)18(2,15)16/h3-8,9H,1-2H3 |

| Computed InChIKey | Computed from SMILES (e.g., ZXYZ... variant based on stereochemistry) |

| LogP (Predicted) | ~2.5 - 3.0 (Lipophilic due to phenoxy/ethyl groups) |

| H-Bond Acceptors | 5 (N2, Sulfonyl O x2, Ether O) |

| H-Bond Donors | 0 |

Structural Pharmacophore Analysis

The molecule is built upon three distinct functional domains:

-

Pyrazole Core: A five-membered aromatic heterocycle acting as the central scaffold. The 1,5-substitution pattern imposes specific steric constraints, often forcing the C5-substituent out of plane relative to the pyrazole ring.

-

Methylsulfonyl Group (N1): A strong electron-withdrawing group (EWG). Its presence at N1 reduces the electron density of the pyrazole ring, increasing the acidity of the C4 proton and modulating the metabolic stability of the ring. It also serves as a critical hydrogen bond acceptor in biological targets (e.g., the side pocket of COX-2 enzymes).

-

1-Phenoxyethyl Group (C5): A chiral ether linkage connecting a phenyl ring to the scaffold. The branching methyl group (-CH(CH3)-) creates a stereocenter, introducing chirality (R/S enantiomers) which can significantly affect binding affinity.

Part 2: Synthesis & Methodology[4][5]

The synthesis of 1-sulfonyl-5-substituted pyrazoles typically requires regioselective control to distinguish between the N1 and N2 nitrogens during the cyclization or functionalization steps.

Retrosynthetic Analysis

The most robust pathway involves the construction of the pyrazole ring followed by sulfonylation, or the direct cyclization of a 1,3-dielectrophile with a sulfonyl hydrazine.

Pathway A: Cyclization via Enaminone (Recommended) This route ensures the correct placement of the substituent at position 5 relative to the N1-sulfonyl group.

-

Precursor Synthesis: Acylation of ethyl vinyl ether or reaction of a methyl ketone with dimethylformamide dimethyl acetal (DMF-DMA) to generate an enaminone intermediate.

-

Cyclization: Reaction with hydrazine to form the 3(5)-substituted pyrazole.

-

Sulfonylation: Reaction with methanesulfonyl chloride (MsCl). Note: This step often yields a mixture of 1,3- and 1,5-isomers, requiring chromatographic separation.

Pathway B: Regioselective Direct Cyclization

Reacting a 1,3-diketone or

Detailed Experimental Protocol (Pathway A)

Step 1: Synthesis of 5-(1-phenoxyethyl)-1H-pyrazole

-

Reagents: 3-phenoxy-2-butanone, DMF-DMA, Hydrazine hydrate, Ethanol.

-

Procedure:

-

React 3-phenoxy-2-butanone with DMF-DMA (1.1 eq) in refluxing toluene for 4 hours to yield the enaminone intermediate.

-

Concentrate the intermediate and redissolve in Ethanol.

-

Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.

-

Reflux for 2 hours.

-

Evaporate solvent to yield the crude 3(5)-(1-phenoxyethyl)pyrazole.

-

Step 2: Sulfonylation to Target

-

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the pyrazole precursor (1.0 eq) in anhydrous DCM.

-

Add TEA (1.5 eq) and cool to 0°C under nitrogen atmosphere.

-

Add MsCl (1.1 eq) dropwise over 15 minutes.

-

Stir at room temperature for 3 hours.

-

Workup: Quench with water, extract with DCM, and wash with brine.

-

Purification: The reaction may yield both 1-(methylsulfonyl)-3-(1-phenoxyethyl)pyrazole (kinetic/steric product) and the target 1-(methylsulfonyl)-5-(1-phenoxyethyl)pyrazole. Separate via silica gel column chromatography (Gradient: Hexane/EtOAc). The 1,5-isomer is typically less polar and elutes differently due to the steric shielding of the sulfonyl group by the C5 substituent.

-

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis.

Figure 1: Synthetic route from ketone precursor to the target sulfonyl pyrazole, highlighting the divergence of regioisomers.

Part 3: Applications & Biological Context[3]

COX-2 Inhibition Research

The 1-sulfonylpyrazole scaffold is the pharmacophore responsible for the activity of "coxibs" (e.g., Celecoxib).[1] The sulfonyl group binds to the Arg120 and Tyr355 residues in the COX-2 hydrophilic side pocket.

-

Mechanism: The 1-phenoxyethyl group at C5 provides bulk that can occupy the hydrophobic binding channel.

-

Research Utility: This specific compound serves as a probe to test the tolerance of the COX-2 active site for flexible ether linkers versus rigid aryl rings.

Agrochemical Fungicides

Pyrazole-carboxamides and sulfonyl pyrazoles are widely used in agriculture (e.g., for succinate dehydrogenase inhibition).

-